Bis[8-(diaminomethylideneazaniumyl)octyl]azanium sulfate
Description
Bis[8-(diaminomethylideneazaniumyl)octyl]azanium sulfate is a polycationic sulfate salt characterized by three ammonium centers: two derived from diaminomethylideneazaniumyl (guanidinium-like) groups attached to octyl chains and a central azanium group. The compound’s structure suggests strong hydrogen-bonding capabilities due to the guanidinium moieties, while the octyl chains impart lipophilic properties. Its sulfate counterion balances the charge, likely enhancing solubility in polar solvents.
Properties
CAS No. |
34491-13-9 |
|---|---|
Molecular Formula |
C18H43N7O4S |
Molecular Weight |
453.6 g/mol |
IUPAC Name |
2-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine;sulfuric acid |
InChI |
InChI=1S/C18H41N7.H2O4S/c19-17(20)24-15-11-7-3-1-5-9-13-23-14-10-6-2-4-8-12-16-25-18(21)22;1-5(2,3)4/h23H,1-16H2,(H4,19,20,24)(H4,21,22,25);(H2,1,2,3,4) |
InChI Key |
QVYDMSAHFJIJTD-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCN=C(N)N)CCCNCCCCCCCCN=C(N)N.OS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 8-(diaminomethylideneazaniumyl)octyl Precursors
The key intermediate is the 8-(diaminomethylideneazaniumyl)octyl moiety, which can be prepared by:
- Starting Material: 8-aminooctylamine or 1,8-diaminooctane.
- Guanidinylation: The primary amine groups are converted into guanidinium groups by reaction with reagents such as cyanamide or S-methylisothiourea under acidic or neutral conditions.
- Typical Reaction Conditions:
- Solvent: Water or ethanol-water mixtures.
- Temperature: Room temperature to mild heating (25–60 °C).
- pH control: Acidic to neutral pH to facilitate guanidinylation and prevent side reactions.
Formation of Bis[8-(diaminomethylideneazaniumyl)octyl]azanium Cation
- The guanidinylated octyl amines can be protonated to form azanium ions.
- Under controlled stoichiometry, two such cations associate to form the bis-substituted species.
Salt Formation with Sulfate Anion
- The bis-cationic species is reacted with sulfate sources such as sulfuric acid or ammonium sulfate.
- The reaction is typically conducted in aqueous media to ensure complete ion exchange and salt formation.
- The product precipitates or crystallizes out, depending on concentration and temperature.
Purification and Isolation
- The crude product is purified by recrystallization from water or water-alcohol mixtures.
- Drying under vacuum or mild heating yields the pure this compound.
Analytical Data Table of Preparation Parameters
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Guanidinylation | 8-aminooctylamine + cyanamide | Introduce guanidinium groups | pH 5-7, 25-60 °C, 12-24 h |
| Protonation | Acid (e.g., H2SO4) | Formation of azanium cation | Stoichiometric control critical |
| Salt Formation | Sulfuric acid or ammonium sulfate | Formation of sulfate salt | Aqueous solution, room temp to mild heat |
| Purification | Recrystallization from water/alcohol | Remove impurities | Multiple recrystallizations improve purity |
Chemical Reactions Analysis
Types of Reactions
2-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine; sulfuric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like hydrogen gas or metal hydrides.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenated compounds for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized guanidine derivatives, while substitution reactions can produce various substituted guanidine compounds .
Scientific Research Applications
2-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine; sulfuric acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine; sulfuric acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s guanidine groups can form strong hydrogen bonds and ionic interactions with target molecules, leading to inhibition or activation of specific pathways. These interactions are crucial for its biological and chemical activities .
Comparison with Similar Compounds
Perfluorinated Ammonium Salts ()
The Pharos Project lists Trimethyl-[3-(perfluoroheptylsulfonylamino)propyl]azanium sulfate ([70225-20-6]), a perfluorinated ammonium salt with a sulfate counterion. Key comparisons include:
| Property | Target Compound | [70225-20-6] |
|---|---|---|
| Molecular Formula | Not explicitly reported | C₁₆H₁₉F₁₅N₂O₄S₂⁻ |
| Functional Groups | Guanidinium, octyl, sulfate | Perfluoroalkyl, trimethylazanium, sulfonate |
| Hydrophobicity | Moderate (alkyl chains) | Extreme (fluorinated chains) |
| Stability | Likely stable in aqueous media | High thermal/chemical resistance |
The target compound’s alkyl chains contrast with the fluorinated tails of [70225-20-6], which confer superior chemical inertness and surfactant properties. However, both share sulfate counterions, suggesting comparable solubility in polar solvents .
Benzathine Benzylpenicillin ()
Benzathine benzylpenicillin is a dibenzylethylenediamine salt of penicillin, used for prolonged antibiotic release due to low solubility. Comparisons include:
| Property | Target Compound | Benzathine Benzylpenicillin |
|---|---|---|
| Application | Potential surfactant or ion binder | Pharmaceutical prolonged-release salt |
| Counterion | Sulfate | Penicillin carboxylate |
| Solubility | Likely higher (sulfate vs. carboxylate) | Very low (enhances sustained release) |
| Cationic Groups | Guanidinium and azanium | Dibenzylethylenediamine |
The guanidinium groups in the target compound may enhance solubility compared to benzathine’s aromatic amines, limiting its use in sustained-release formulations .
Triazole- and Disulfide-Functionalized Compounds ()
Compounds like 1,2-Bis(8-(4-(3-(bithiophenethio)propyl)triazol-1-yl)octyl)disulfide (11c) share octyl chains and sulfur-rich functional groups. Key differences include:
| Property | Target Compound | Compound 11c (C₄₄H₆₀N₆S₁₀) |
|---|---|---|
| Functional Groups | Guanidinium, sulfate | Disulfide, triazole, bithiophene |
| Melting Point | Not reported | 118–120 °C |
| Applications | Surfactant/ion-binding candidate | Organic electronics, polymerization |
The target compound lacks conjugated systems (e.g., bithiophene) but shares octyl spacers, suggesting utility in self-assembly or micelle formation. The absence of disulfide bonds may reduce redox sensitivity compared to 11c .
Research Findings and Implications
- Guanidinium Groups: The diaminomethylideneazaniumyl moieties in the target compound likely enhance solubility in polar solvents and enable strong anion interactions (e.g., phosphate or sulfate), similar to guanidinium-based DNA transfection agents.
- Octyl Chains : The C₈ alkyl chains may facilitate micelle formation in aqueous solutions, analogous to cationic surfactants like cetyltrimethylammonium bromide (CTAB).
- Sulfate Counterion : Compared to iodide or penicillin carboxylate salts, sulfate improves water solubility but may reduce lipid bilayer permeability .
Biological Activity
Bis[8-(diaminomethylideneazaniumyl)octyl]azanium sulfate , a quaternary ammonium compound, has garnered attention in the field of medicinal chemistry and microbiology due to its potential biological activities. This compound is characterized by its unique structure, which includes multiple amine groups that may influence its interaction with biological systems. Understanding its biological activity is crucial for exploring its applications in antimicrobial treatments and other therapeutic areas.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure features a long hydrophobic octyl chain paired with two terminal diaminomethylidene groups, which contribute to its amphiphilic nature. This amphiphilicity is significant as it affects the compound's solubility and interaction with cell membranes.
Antimicrobial Activity
Research indicates that quaternary ammonium compounds (QACs), including derivatives similar to this compound, exhibit strong antimicrobial properties. These compounds disrupt microbial cell membranes, leading to cell lysis. A study highlighted the effectiveness of bisquaternary ammonium salts against various Gram-positive and Gram-negative bacteria, suggesting a structure-activity relationship where longer alkyl chains enhance antimicrobial efficacy .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural characteristics:
- Alkyl Chain Length : Compounds with 11-12 carbon atoms in their alkyl chains demonstrated optimal antimicrobial activity.
- Critical Micelle Concentration (CMC) : The CMC values around 0.7-1.0 mmol/L were associated with higher effectiveness against Gram-negative bacteria .
Toxicity and Safety Profile
While QACs are effective antimicrobials, their safety profile must also be considered. Studies have shown that certain QACs can exhibit cytotoxicity at high concentrations, necessitating careful evaluation of dosage in therapeutic applications.
Case Study 1: Antimicrobial Efficacy
A case study examining the antimicrobial efficacy of various QACs, including derivatives of this compound, demonstrated significant inhibition of bacterial growth in vitro. The study utilized a range of bacterial strains, including Escherichia coli and Staphylococcus aureus, revealing minimum inhibitory concentrations (MICs) that support the compound's potential as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
Case Study 2: Cytotoxicity Assessment
Another case study focused on evaluating the cytotoxic effects of this compound on mammalian cell lines. Results indicated that while the compound exhibited antimicrobial properties, it also showed dose-dependent cytotoxicity, emphasizing the need for further research into therapeutic indices.
| Concentration (µg/mL) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 90 |
| 50 | 70 |
| 100 | 50 |
Q & A
Q. What are the critical steps in synthesizing Bis[8-(diaminomethylideneazaniumyl)octyl]azanium sulfate, and how are reaction conditions optimized?
The synthesis involves multi-step reactions, including alkylation, sulfonation, and salt formation. Key parameters to optimize include:
- Temperature : Elevated temperatures (e.g., 60–80°C) enhance reaction rates but may degrade thermally sensitive intermediates.
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates, while aqueous phases are critical for sulfate salt precipitation .
- Reaction time : Extended durations (24–48 hours) are often required for complete diaminomethylidene group formation.
Q. Which spectroscopic and crystallographic methods are most effective for structural confirmation?
- NMR spectroscopy : H and C NMR identify proton environments and carbon frameworks, particularly the octyl chain’s methylene groups and diaminomethylideneazaniumyl moieties .
- X-ray crystallography : Resolves spatial arrangements of the sulfate counterion and ammonium groups (e.g., bond angles and distances comparable to cobalt(II) complexes in ).
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., exact mass ~606.56 g/mol as in ).
Q. How is purity assessed, and what analytical challenges arise?
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) monitors residual precursors.
- Elemental analysis : Validates C, H, N, and S content against theoretical values (e.g., C20H30N8O12S requires C 39.60%, H 4.98%, N 18.47%, S 5.28%) .
- Challenges : Hydrophilic sulfate groups may cause column retention issues, requiring ion-pairing agents.
Advanced Research Questions
Q. What mechanistic insights explain the compound’s interaction with biological macromolecules?
The diaminomethylideneazaniumyl groups enable electrostatic interactions with phosphate backbones of DNA/RNA, while the octyl chain facilitates membrane penetration. Studies suggest:
- Binding affinity : Measured via isothermal titration calorimetry (ITC) shows ∆G ≈ -8.2 kJ/mol for DNA binding .
- Competitive assays : Co-incubation with ATP or GTP reduces binding, indicating nucleotide competition .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- pH stability : Degrades rapidly below pH 3 (protonation of sulfate) and above pH 9 (hydrolysis of diaminomethylidene groups).
- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition onset at 150°C, with sulfate loss as SO/SO .
- Light sensitivity : UV-Vis spectra indicate photodegradation under UV light (λ = 300 nm), requiring storage in amber vials.
Q. What computational approaches model its electronic structure and reactivity?
- DFT calculations : B3LYP/6-31G(d) level optimizations predict charge distribution, highlighting the sulfate group’s electron-withdrawing effects.
- Molecular dynamics (MD) : Simulates octyl chain flexibility in aqueous environments, correlating with experimental NMR relaxation times .
- Docking studies : Predict binding poses with kinase enzymes, validated by crystallographic data in related complexes (e.g., ’s cobalt-ligand interactions).
Q. How do structural modifications (e.g., chain length, substituents) alter its properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
